Bis(3-(triethoxysilyl)propyl)amine
Description
Bis(3-(triethoxysilyl)propyl)amine (abbreviated as BTESPA in some contexts) is a bifunctional organosilane characterized by two triethoxysilyl groups connected via a secondary amine-linked propyl backbone. Its molecular structure enables dual reactivity: the ethoxysilyl groups hydrolyze to form siloxane bonds with inorganic substrates (e.g., silica, metals), while the secondary amine provides basicity and coordination sites. This compound is widely utilized in materials science for applications such as:
- CO₂ adsorption: Functionalization of porous silica to enhance amine efficiency and gas selectivity .
- Corrosion-resistant coatings: Formation of hydrophilic, cross-linked silane films on metal surfaces .
- Membrane technology: Synthesis of bridged polysilsesquioxane membranes for water desalination . Key physicochemical properties include a boiling point of ~152°C (under reduced pressure) and a density of 1.05 g/cm³ .
Properties
IUPAC Name |
3-triethoxysilyl-N-(3-triethoxysilylpropyl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H43NO6Si2/c1-7-20-26(21-8-2,22-9-3)17-13-15-19-16-14-18-27(23-10-4,24-11-5)25-12-6/h19H,7-18H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWLDCNACDPTRMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CCCNCCC[Si](OCC)(OCC)OCC)(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H43NO6Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5065512 | |
| Record name | 1-Propanamine, 3-(triethoxysilyl)-N-[3-(triethoxysilyl)propyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5065512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
425.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13497-18-2 | |
| Record name | Bis(triethoxysilylpropyl)amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13497-18-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bis(triethoxysilyl)propylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013497182 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Propanamine, 3-(triethoxysilyl)-N-[3-(triethoxysilyl)propyl]- | |
| Source | EPA Chemicals under the TSCA | |
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| Record name | 1-Propanamine, 3-(triethoxysilyl)-N-[3-(triethoxysilyl)propyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5065512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(triethoxysilylpropyl)amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.456 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | BIS(TRIETHOXYSILYL)PROPYLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y34QW2E5AM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Preparation Methods
Reaction Mechanism and Stoichiometry
The primary route involves reacting a primary or secondary amine with chloropropyltriethoxysilane under inert conditions. For this compound, this requires two equivalents of chloropropyltriethoxysilane and one equivalent of ammonia or a primary amine. A representative procedure, adapted from the synthesis of bis(trimethoxysilylpropyl)amine, is outlined below:
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Inert Atmosphere Setup : A nitrogen-purged reactor is charged with chloropropyltriethoxysilane and cooled to 0–5°C.
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Ammonia Introduction : Anhydrous ammonia gas is bubbled into the mixture, triggering an exothermic reaction.
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Temperature Control : The reaction is maintained at 60–80°C for 2–4 hours to ensure complete substitution.
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Byproduct Removal : Excess ammonia and HCl byproducts are neutralized using tertiary amines (e.g., triethylamine) or ethylenediamine.
Key Parameters:
Case Study: Bis(trimethoxysilylpropyl)amine Synthesis (Analog Protocol)
Although focused on methoxy groups, the synthesis of bis(trimethoxysilylpropyl)amine (CAS 82985-35-1) offers critical insights:
| Parameter | Value/Description |
|---|---|
| Reactants | Aminopropyltrimethoxysilane, chloropropyltrimethoxysilane |
| Solvent | None (neat reaction) |
| Temperature | 60°C under nitrogen |
| Reaction Time | 2 hours (dropwise addition) + 3 hours (stirring) |
| HCl Scavenger | Diethylenetriamine |
| Final Yield | 461 g (98.65% purity) |
| Chlorine Content | 10.22 ppm (post-distillation) |
This protocol highlights the importance of HCl scavengers to prevent siloxane condensation, a common side reaction in alkoxysilane chemistry.
Amine-Assisted Chloride Removal and Purification
Role of Ethylenediamine in Byproduct Management
Post-amination, residual HCl must be neutralized to prevent equipment corrosion and product degradation. Ethylenediamine (EDA) is frequently employed due to its high affinity for HCl and immiscibility with the target silane.
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EDA Addition : After the amination step, EDA is introduced at 40–80°C.
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Displacement Reaction : EDA reacts with HCl to form ethylenediamine hydrochloride, which precipitates.
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Liquid-Liquid Separation : The mixture is allowed to settle, yielding an upper organic layer (crude product) and a lower aqueous layer (EDA·HCl).
Example from N-[3-(trimethoxysilyl)propyl]-N-butylamine Synthesis:
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EDA:HCl Molar Ratio : 1.1:1 ensures complete chloride removal.
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Separation Efficiency : >95% chloride removal achieved after 3 hours at 65°C.
Distillation and Final Purification
Vacuum distillation is critical for isolating high-purity this compound. Key considerations include:
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Pressure : Reduced pressures (e.g., −0.1 MPa) lower boiling points, minimizing thermal degradation.
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Temperature Gradient : Fractional distillation between 180–205°C effectively separates the target compound from oligomers.
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Purity Post-Distillation : 98.65% (GC analysis).
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Chloride Content : <20 ppm (meets industrial standards).
Comparative Analysis of Methoxy vs. Ethoxy Derivatives
While the core synthesis strategy remains consistent, the ethoxy group’s larger steric bulk and slower hydrolysis rate necessitate adjustments:
| Factor | Methoxy Derivative | Ethoxy Derivative |
|---|---|---|
| Reactivity | Higher (smaller alkoxy group) | Lower (steric hindrance) |
| Hydrolysis Stability | Less stable | More stable |
| Optimal Temperature | 60–80°C | 70–90°C |
These differences imply that ethoxy variants may require longer reaction times or higher temperatures to achieve comparable yields.
Industrial-Scale Production Considerations
Cost-Efficiency and Feedstock Availability
Chloropropyltriethoxysilane is costlier than its methoxy analog, necessitating efficient recycling of excess amine and solvent. Patent CN107778325B demonstrates a closed-loop system where distilled N-butylamine is reused in subsequent batches, reducing raw material costs by 30–40%.
Challenges and Mitigation Strategies
Silane Hydrolysis
Alkoxysilanes are prone to hydrolysis, forming silanols and oligomers. Mitigation includes:
Chemical Reactions Analysis
Types of Reactions: Bis(3-(triethoxysilyl)propyl)amine undergoes various chemical reactions, including:
Hydrolysis: The compound reacts with water to form silanol groups, which can further condense to form siloxane bonds.
Condensation: The silanol groups formed during hydrolysis can undergo condensation reactions to form cross-linked siloxane networks.
Amination: The amine group in the compound can participate in amination reactions with other organic compounds.
Common Reagents and Conditions:
Hydrolysis: Water, acidic or basic catalysts (e.g., hydrochloric acid, sodium hydroxide).
Condensation: Silanol groups, heat, and catalysts (e.g., acetic acid).
Amination: Organic amines, solvents (e.g., ethanol, toluene).
Major Products Formed:
Siloxane Networks: Formed through condensation reactions.
Aminated Organic Compounds: Formed through amination reactions.
Scientific Research Applications
Adhesion Promotion
BTESPA is widely used as a silane coupling agent in the development of composite materials. It promotes adhesion between siliceous surfaces and organic polymers, which is crucial in applications such as:
- Coatings : Enhancing the durability and performance of architectural coatings.
- Composites : Improving the mechanical properties of polymer composites by facilitating better interfacial bonding.
Case Study: Enhanced Coating Properties
A study demonstrated that incorporating BTESPA into a coating formulation significantly improved the adhesion and corrosion resistance of aluminum alloys when compared to traditional silane treatments .
Drug Delivery Systems
BTESPA has been explored for use in drug delivery systems due to its ability to modify the surface properties of nanoparticles, enhancing their biocompatibility and stability.
Case Study: Nanoparticle Functionalization
Research indicated that nanoparticles modified with BTESPA exhibited improved interaction with biological tissues, leading to enhanced drug delivery efficiency in targeted therapies .
Corrosion Resistance
BTESPA is effective in providing corrosion protection for metals. Its application in silane mixtures has shown promising results in enhancing the corrosion resistance of steel substrates.
Case Study: Steel Protection
A significant study reported that a mixture of BTESPA and other silanes provided superior corrosion resistance to hot-dip galvanized steel compared to conventional coatings .
Surface Treatments
In industrial settings, BTESPA is utilized for mineral surface treatments, contributing to water repellency and release coatings.
Application Example
The use of BTESPA in architectural coatings has been shown to improve water repellency, thereby extending the lifespan of building materials exposed to harsh environmental conditions .
Data Table: Summary of Applications
| Application Area | Specific Use Case | Benefits |
|---|---|---|
| Material Science | Composite materials | Improved adhesion and mechanical properties |
| Biomedical | Drug delivery systems | Enhanced biocompatibility |
| Corrosion Resistance | Steel protection | Superior corrosion resistance |
| Industrial | Surface treatments | Increased water repellency |
Mechanism of Action
The mechanism of action of Bis(3-(triethoxysilyl)propyl)amine involves the formation of silanol groups through hydrolysis, which can then undergo condensation reactions to form siloxane bonds. These siloxane bonds create a strong and stable network that enhances the adhesion and mechanical properties of the materials . The amine group in the compound can also interact with other organic molecules, facilitating the formation of covalent bonds and improving the overall performance of the material .
Comparison with Similar Compounds
Structural and Functional Comparison
The table below highlights structural and functional differences between BTESPA and analogous organosilanes:
Key Observations:
- Amine Type and CO₂ Adsorption : Primary amines (e.g., APTES) exhibit higher CO₂ uptake under dry conditions (amine efficiency ~0.5), while BTESPA’s secondary amine performs better under humid environments (efficiency ~1.0) due to water-assisted carbamate stabilization . BTEPED’s ethylenediamine linker provides dual amine sites, significantly enhancing CO₂ capacity .
- Hydrophobicity : BTESPA’s hydrophilic nature contrasts with sulfide-linked bis-silanes (e.g., tetrasulfide derivatives), which form hydrophobic barriers ideal for corrosion protection .
- Structural Impact on Pore Morphology : Co-condensation of BTEPED with TEOS generates mesoporous silica with broad pore-size distributions, whereas BTESPA grafting preserves mesostructure periodicity .
Biological Activity
Bis(3-(triethoxysilyl)propyl)amine (BTESPA) is a silane compound that has gained attention for its unique properties and potential applications in various fields, including materials science and biomedicine. This article explores the biological activity of BTESPA, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
BTESPA has the molecular formula C_{18}H_{43NO_6Si_2 and a molecular weight of 425.71 g/mol. It is characterized by two triethoxysilyl groups attached to a central amine, which enhances its reactivity and ability to form siloxane networks. The compound's properties include:
- Purity: 95%
- Boiling Point: 160 °C at 0.6 mmHg
- Density: 0.97 g/mL
- Flash Point: 162 °C
Synthesis and Characterization
BTESPA can be synthesized through a sol-gel process involving hydrolysis and condensation of triethoxysilane derivatives. Studies have shown that the presence of amine units in BTESPA enhances the formation of polysilsesquioxane membranes, which exhibit significant water permeance and ion rejection capabilities, making them suitable for applications in water purification and desalination .
Table 1: Key Properties of BTESPA
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₄₃N₆O₆Si₂ |
| Molecular Weight | 425.71 g/mol |
| Purity | 95% |
| Boiling Point | 160 °C |
| Density | 0.97 g/mL |
| Flash Point | 162 °C |
Biological Activity
The biological activity of BTESPA has been investigated in various contexts, including its role as a coupling agent in biomedical applications and its effects on cell behavior.
- Cell Adhesion: BTESPA acts as a coupling agent that promotes adhesion between inorganic substrates and organic materials. This property is particularly useful in biomedical devices where strong bonding to metal or glass surfaces is required .
- Antimicrobial Properties: Research indicates that silane compounds like BTESPA can enhance the antimicrobial properties of coatings applied to medical devices, reducing the risk of infection .
- Drug Delivery Systems: The ability of BTESPA to form stable siloxane networks makes it a candidate for drug delivery systems, where controlled release of therapeutic agents is essential.
Case Studies
- Water Purification Membranes: A study demonstrated that BTESPA-derived membranes achieved a NaCl rejection rate of 97% during reverse osmosis experiments, highlighting its potential for desalination applications .
- Corrosion Resistance: In another study, mixtures containing BTESPA improved the corrosion resistance of metal substrates significantly, indicating its applicability in protective coatings for medical devices .
Research Findings
Recent investigations into the biological activity of BTESPA have revealed several promising findings:
- Enhanced Cell Growth: In vitro studies suggest that surfaces treated with BTESPA promote better cell attachment and proliferation compared to untreated surfaces.
- Biocompatibility: The compound has shown low cytotoxicity levels in various cell lines, supporting its potential use in biomedical applications.
Table 2: Summary of Biological Activity Research Findings
| Study Focus | Key Findings |
|---|---|
| Water Purification | NaCl rejection rate: 97% |
| Antimicrobial Activity | Enhanced antimicrobial properties in coatings |
| Drug Delivery Systems | Potential for controlled release mechanisms |
| Cell Adhesion & Growth | Improved cell attachment and proliferation |
Q & A
Q. What are the standard synthetic protocols for preparing bis(3-(triethoxysilyl)propyl)amine, and how are reaction conditions optimized?
this compound is synthesized via base-catalyzed N-acylation using malonyl chloride and dichloromethane at temperatures below 5°C under nitrogen atmosphere. Critical parameters include anhydrous solvent preparation (e.g., drying dichloromethane over sodium sulfate) and strict temperature control to minimize side reactions. Triethylamine is commonly used as a tertiary amine catalyst to drive the reaction .
Q. What safety precautions are essential when handling this compound in laboratory settings?
Researchers must wear protective gear (gloves, goggles, masks) and work in a fume hood to avoid inhalation or skin contact. Waste must be stored separately and disposed via professional hazardous waste services. Spills should be collected using inert materials (e.g., vermiculite) and reported per institutional protocols .
Q. How is the purity and structural integrity of this compound validated post-synthesis?
Purity is assessed via gas chromatography (GC) or HPLC (≥98% purity). Structural confirmation employs FT-IR for functional groups (e.g., Si-O bonds at ~1,040 cm⁻¹) and HSQC NMR to resolve proton-carbon correlations, particularly for distinguishing amine and silyl groups .
Advanced Research Questions
Q. How does this compound facilitate the fabrication of hybrid membranes for water desalination?
The compound acts as a precursor in sol-gel processes to create organosilica membranes. Hydrolysis of its ethoxy groups forms siloxane networks, while the amine group enables crosslinking. Membranes derived from this precursor exhibit enhanced selectivity for small molecules (e.g., H₂O vs. NaCl) due to controlled pore size distribution .
Q. What methodological challenges arise in using this compound for mixed metal-oxide composites, and how are they addressed?
Phase separation (e.g., CeO₂/NiO clusters in TTPMA-derived composites) can occur despite coordination to metal ions. To mitigate this, researchers optimize ligand-to-metal ratios and employ chelating agents (e.g., malonamide) during sol-gel synthesis. TEM-EDX and XRD are used to characterize phase homogeneity .
Q. How do structural analogs of this compound (e.g., trimethoxysilyl derivatives) impact material properties in comparative studies?
Trimethoxysilyl analogs (e.g., bis[3-(trimethoxysilyl)propyl]amine) hydrolyze faster due to higher reactivity of methoxy groups, leading to denser networks. Ethoxy derivatives offer slower kinetics, enabling finer control over pore structure. Comparative studies use nitrogen adsorption-desorption isotherms to analyze surface area and porosity .
Q. What contradictions exist in spectroscopic data interpretation for this compound-based polymers, and how are they resolved?
Discrepancies in FT-IR spectra (e.g., overlapping Si-O and C-N stretches) are resolved via deuterated solvent NMR (e.g., DMSO-d₆) to isolate signals. HSQC and COSY spectra help assign proton environments, while computational modeling (DFT) validates peak assignments .
Methodological Considerations
Q. Which analytical techniques are critical for characterizing the hydrolytic stability of this compound-derived materials?
Accelerated aging tests (e.g., exposure to 80°C/80% RH) combined with TGA-DSC assess thermal and hydrolytic stability. FT-IR monitors Si-O-Si network formation, while SEM-EDS tracks elemental redistribution over time .
Q. How is the coordination behavior of this compound studied in metal-organic frameworks (MOFs)?
EXAFS and XPS elucidate metal-ligand interactions (e.g., Ce⁴⁺-amine coordination). Titration experiments with UV-Vis spectroscopy quantify binding constants, while BET analysis correlates coordination modes with surface area .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
